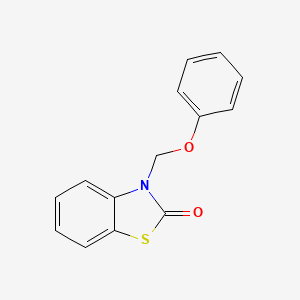

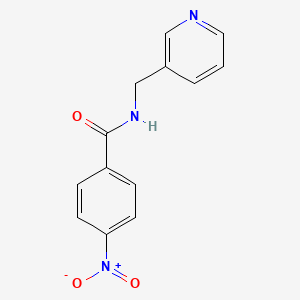

3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to 3-(phenoxymethyl)-1,3-benzothiazol-2(3H)-one, often involves multi-component reactions that can be catalyzed by various agents. For instance, Vandana Cherkadu et al. (2016) developed a three-component one-pot method for synthesizing 2-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]phenols, which shares a structural similarity with the compound , using aldehydes, 2-amino-1,3-benzothiazoles, and phenols in the presence of zinc chloride and dipolar aprotic solvents (Cherkadu et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole moiety, which significantly influences the compound's chemical and physical properties. R. K. Mudsainiyan and A. K. Jassal (2016) conducted X-ray crystal structure analysis of benzothiazole phenol derivatives, revealing insights into the intermolecular interactions and crystal packing, which are essential for understanding the molecular structure of similar compounds (Mudsainiyan & Jassal, 2016).

Chemical Reactions and Properties

Benzothiazole compounds participate in various chemical reactions, contributing to their diverse applications. The reactivity is often dictated by the substituents on the benzothiazole ring and the adjacent functional groups. F. Fatemi et al. (2017) explored the three-component reaction of benzothiazole with acetylenic esters and phenols under grinding conditions, demonstrating the chemical versatility of benzothiazole derivatives (Fatemi et al., 2017).

科学的研究の応用

Fluorescence and Sensing Applications

- Highly Sensitive pH Sensing : A study demonstrated the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent chemosensor for pH detection. This compound exhibits reversible acid/base-switched emission transitions, suitable for detecting pH fluctuations in biosamples and neutral water samples due to its precipitous pH jump, matching physiological pH levels (Li et al., 2018).

Heterocyclic Compounds in Medicinal Chemistry

- Privileged Scaffold in Drug Design : The 2(3H)-benzoxazolone heterocycle and its bioisosters, including 2(3H)-benzothiazolinone, are recognized for their ability to mimic phenol or catechol moieties in a metabolically stable template. These compounds are utilized in designing therapeutics across a broad spectrum, from analgesic and anti-inflammatory to antipsychotic and neuroprotective agents, due to their affinity for various receptors (Poupaert et al., 2005).

Environmental and Biological Accumulation

- Environmental Accumulation Studies : Research has investigated the presence and accumulation of benzothiazole and related compounds in human adipose tissues, highlighting the widespread exposure to these compounds due to their moderate lipophilicity. Such studies are crucial for understanding the environmental and health impacts of these chemicals (Wang et al., 2015).

Synthetic Chemistry Applications

- Chitosan Derivative Synthesis : A regioselective aminomethylation of dihydroxybenzoyl compounds through a Mannich reaction has been applied to the synthesis of chitosan derivatives. This method enables the introduction of N-benzyl side chains to chitosan, yielding new derivatives with improved solubility in organic solvents (Omura et al., 2001).

Environmental Sensing and Analysis

- Glyphosate Detection : Novel fluorescent probes based on benzothiazole derivatives have been developed for the sensitive determination of glyphosate in environmental and food samples. These probes offer a dual-functional approach for the simultaneous detection of metal cations and glyphosate, showcasing their potential for environmental monitoring and safety assessments (Sun et al., 2021).

特性

IUPAC Name |

3-(phenoxymethyl)-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-14-15(10-17-11-6-2-1-3-7-11)12-8-4-5-9-13(12)18-14/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYDGKLOPGGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCN2C3=CC=CC=C3SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-furylmethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5589886.png)

![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5589901.png)

![N-(2-methoxybenzyl)-2-(3'-oxo-1'H-spiro[piperidine-4,2'-quinoxalin]-4'(3'H)-yl)acetamide hydrochloride](/img/structure/B5589918.png)

![4-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5589929.png)

![methyl 3-[(4-methoxy-4-oxobutanoyl)amino]benzoate](/img/structure/B5589949.png)

![3,5,7-trimethyl-2-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5589954.png)

![4'-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5589963.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5589971.png)

![N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]isonicotinamide](/img/structure/B5589994.png)

![7-allyl-N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-6-(4-methoxyphenyl)-N-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5590000.png)